sEH Inhibitory Potency: Head-to-Head Comparison with Structurally Related Naphthalene Derivatives
The compound exhibits an IC₅₀ of 0.4 nM against recombinant human sEH when tested as the core scaffold in a urea derivative (US20240182406, Example 7), representing a >2500-fold potency advantage over simpler naphthalene-based sEH inhibitors such as 1-(naphthalen-2-yl)urea (IC₅₀ ~1 µM) [1]. Notably, this potency is also markedly superior to the classical sEH inhibitor 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA, IC₅₀ = 3 nM) and comparable to the most potent triazine-based heterocyclic inhibitors [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) against recombinant human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC₅₀ = 0.4 nM (as the urea derivative in US20240182406 Example 7) |
| Comparator Or Baseline | 1-(Naphthalen-2-yl)urea (IC₅₀ ~1 µM); AUDA (IC₅₀ = 3 nM) |
| Quantified Difference | >2500-fold vs. simple naphthylurea; ~7.5-fold vs. AUDA |
| Conditions | Fluorescence-based assay using recombinant human sEH; substrate: cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate; incubation at 30°C |
Why This Matters
For sEH-targeted projects, selecting this scaffold over unsubstituted naphthalene analogs can mean the difference between a sub-nanomolar lead and a micromolar inactive compound, directly impacting hit-to-lead timelines and procurement efficiency.
- [1] BindingDB PrimarySearch_ki for BDBM50591341 (CHEMBL5177372). Affinity Data: IC50 0.4 nM for human sEH. View Source
- [2] H. C. Shen, B. D. Hammock, 'Discovery of inhibitors of soluble epoxide hydrolase: A target with multiple potential therapeutic indications', J Med Chem, 2012, 55, 1789-1808. View Source
